molecular formula C4H2ClNOS B1628771 1,2-Thiazole-5-carbonyl chloride CAS No. 3683-97-4

1,2-Thiazole-5-carbonyl chloride

Cat. No.: B1628771
CAS No.: 3683-97-4
M. Wt: 147.58 g/mol
InChI Key: SPSLWGCXWCZPOY-UHFFFAOYSA-N
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Description

1,2-Thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carbonyl chloride group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Biochemical Analysis

Biochemical Properties

1,2-Thiazole-5-carbonyl chloride, like other thiazole derivatives, can interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The exact nature of these interactions can vary depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

This compound can have various effects on cells and cellular processes . For example, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the exact nature of the thiazole derivative and the type of cells it interacts with .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the exact structure of the thiazole derivative and the biomolecules it interacts with .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific structure of the thiazole derivative and the type of cells it interacts with . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Thiazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 1,2-thiazole-5-carboxylic acid. This reaction typically uses thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

1,2-Thiazole-5-carboxylic acid+Thionyl chloride1,2-Thiazole-5-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{1,2-Thiazole-5-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 1,2-Thiazole-5-carboxylic acid+Thionyl chloride→1,2-Thiazole-5-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1,2-thiazole-5-carboxylic acid.

    Condensation Reactions: It can react with amines to form thiazole-based amides, which are important in pharmaceutical synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Condensation Reactions: These are often conducted under mild heating to facilitate the formation of amide bonds.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thiazole Derivatives: Various functionalized thiazoles can be synthesized depending on the nucleophile used.

Scientific Research Applications

1,2-Thiazole-5-carbonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

    Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of various drugs, including antimicrobial and anticancer agents.

    Organic Synthesis: Used to introduce thiazole

Properties

IUPAC Name

1,2-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-6-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSLWGCXWCZPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614119
Record name 1,2-Thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3683-97-4
Record name 1,2-Thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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